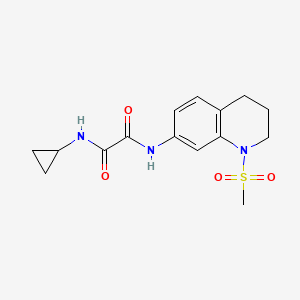

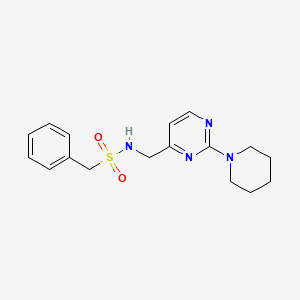

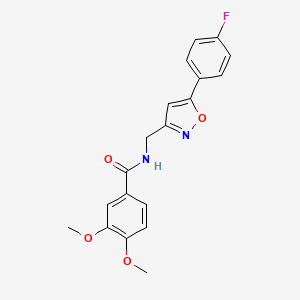

N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target and inhibit the activity of Janus kinases, a family of enzymes involved in the regulation of immune and inflammatory responses.

Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives represents a significant application in the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, showcasing the compound's utility in generating environmentally friendly byproducts. This methodology offers a less odorous and more environmentally friendly alternative to traditional sulfide sources (Xia et al., 2016).

Quinolone Antibacterials

A series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acids demonstrates the compound's role in developing new antibacterial agents. The study highlights correlations between DNA gyrase inhibition and antibacterial potency, providing insights into the compound's mechanism of action (Domagala et al., 1988).

Synthetic Cannabinoid Receptor Agonists

The compound's utility is further explored in the study of synthetic cannabinoid receptor agonists, focusing on the metabolic fate of specific derivatives. This research sheds light on the enzymatic processes involved in the metabolism of these compounds, aiding in the development of analytical targets for toxicological screenings (Richter et al., 2022).

NMDA and AMPA Antagonists

N-sulfonyl derivatives of 6,7-dichloro 3,4-dihydro-3-oxo-quinoxalinecarboxylate have been characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating the compound's potential in neurological research and therapeutic applications (Hays et al., 1993).

Cyclopropa[b]quinoline Derivatives

The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives highlights a remarkable cyclopropanation process, showcasing the compound's versatility in creating novel chemical structures. This research contributes to the field of organic synthesis by presenting a new method for generating complex molecular architectures (Szakonyi et al., 2002).

Antimalarial Sulfonamides Against COVID-19

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilizes computational calculations and molecular docking studies. This research exemplifies the compound's relevance in addressing contemporary health challenges by exploring its efficacy against malaria and potential against COVID-19 (Fahim & Ismael, 2021).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may function as an antagonist or inhibitor, binding to its target and preventing its normal function .

Biochemical Pathways

Without knowledge of the compound’s primary target, it’s difficult to definitively state which biochemical pathways it affects. Compounds with similar structures have been found to impact a variety of pathways, including those involved in inflammation and cell signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s target and mode of action, it’s difficult to predict how these factors might impact its function .

Propiedades

IUPAC Name |

N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-23(21,22)18-8-2-3-10-4-5-12(9-13(10)18)17-15(20)14(19)16-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWPCKKJOYIAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid hydrochloride](/img/structure/B2847920.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)

![N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide](/img/structure/B2847925.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847938.png)